1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone

Catalog No.
S15675863
CAS No.
153329-05-6
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone

CAS Number

153329-05-6

Product Name

1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]ethanone

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11H,5-6H2,1H3

InChI Key

QFJWGOCXVSQXTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2OCCO2

1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound has a molecular formula of C11H12O3C_{11}H_{12}O_3 and a molecular weight of approximately 192.211 g/mol. The structure features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms, contributing to its unique chemical properties and potential reactivity in various applications .

, including:

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group into an alcohol or reduce nitro groups present in derivatives. Lithium aluminum hydride and sodium borohydride are typical reducing agents used in these reactions.
  • Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. The presence of the dioxolane ring may influence the reactivity and selectivity of these substitutions .

The synthesis of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves acetalization reactions. A common method includes the reaction of aromatic aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, starting from 4-nitrobenzaldehyde and ethylene glycol under acidic conditions can yield the desired product through subsequent reduction processes .

General Synthetic Route:

  • Formation of Dioxolane Ring: Ethylene glycol reacts with an appropriate aldehyde or ketone under acidic conditions.
  • Acetalization: The resulting dioxolane can then be coupled with phenolic compounds through Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts like aluminum chloride.
  • Final Product Formation: The final product is obtained through nucleophilic substitution reactions involving bases such as sodium hydride.

1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone has diverse applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Investigations are ongoing into its use as a pharmaceutical intermediate for developing therapeutic agents.
  • Industry: The compound is utilized in producing polymers and as a stabilizer for polyvinyl chloride materials .

The interaction studies of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone focus on its binding affinity to various molecular targets. It may interact with enzymes or receptors, altering their activity and leading to biological effects. Detailed mechanistic studies are necessary to understand how this compound affects specific pathways within biological systems .

Several compounds share structural similarities with 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone, each exhibiting unique properties:

  • 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone: This compound features a similar dioxolane structure but differs in its phenyl substitution position (para vs. meta), potentially leading to different chemical reactivity and biological activity.
  • 2-(1,3-Dioxolan-2-yl)-1-(4-isopropylphenyl)ethanone: Contains an isopropyl group on the phenyl ring instead of hydrogen; this structural variation may influence its physical properties and reactivity.
  • 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone: Incorporates a fluorine atom on the phenyl ring; this alteration can significantly affect the compound's electronic properties and biological interactions.

Uniqueness

The uniqueness of 1-(3-(1,3-Dioxolan-2-yl)phenyl)ethanone lies in its specific combination of the dioxolane ring and the positioning of substituents on the phenyl group. This combination imparts distinct chemical reactivity and potential biological activity that sets it apart from similar compounds .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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